molecular formula C12H8O4S B1216814 Tenosal CAS No. 95232-68-1

Tenosal

Cat. No. B1216814
CAS RN: 95232-68-1
M. Wt: 248.26 g/mol
InChI Key: JCUTZUSPPNNLDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tenosal is synthesized by esterifying salicylic acid with 2-thiophene-carboxylic acid . This process involves the formation of an ester linkage between the carboxyl group of the 2-thiophene-carboxylic acid and the hydroxyl group of the salicylic acid .


Molecular Structure Analysis

The molecular formula of Tenosal is C12H8O4S . It consists of a salicylic acid moiety esterified with a 2-thiophene-carboxylic acid .

Scientific Research Applications

1. Herbicide Impact on Soil and Non-Target Species

Research by Nguyen, Rose, Rose, & Zwieten (2018) investigated the effect of glyphosate (a component related to Tenosal) on soil ecosystems. They found that soil type and herbicide formulation are crucial in assessing the impact on soil functions.

Similarly, Haughton, Bell, Wilcox, & Boatman (2001) explored the effects of glyphosate on non-target arthropods, finding it harmless to certain spider species. However, they recommend extended testing for comprehensive understanding.

2. Pharmacogenomics in Drug Reactions

Sukasem, Katsila, Tempark, Patrinos, & Chantratita (2018) highlighted the role of pharmacogenomics in understanding and preventing severe drug reactions like Stevens-Johnson syndrome and toxic epidermal necrolysis (TEN). This approach could be pivotal in optimizing patient stratification and treatment, especially in relation to drugs like Tenosal (Sukasem et al., 2018).

3. Neuroprotective Properties

Research by Huang, Chen, Chen, Wang, Wu, & Liu (2018) on tenuigenin (TEN), a component related to Tenosal, showed its potential neuroprotective effects. They found that TEN could mitigate cognitive dysfunction, oxidative stress, and tau hyperphosphorylation, indicating its possible use in treating neurodegenerative disorders like Alzheimer's.

4. Effects on Intracellular Signal Transduction

Tenidap, another compound related to Tenosal, has been studied for its effects on intracellular signal transduction and proinflammatory cytokine induction. Bondeson (1996) revealed its inhibitory effects on interleukin and tumor necrosis factor alpha, highlighting its potential therapeutic benefits in conditions like arthritis (Bondeson, 1996).

5. Hepatoprotective Effects

A study on 'teng-khia-u', a folk medicine related to Tenosal, demonstrated hepatoprotective effects against acute hepatic damage. Lin, Tsai, & Yen (1995) found that this treatment reduced serum levels of liver enzymes, indicating its potential use in liver protection (Lin, Tsai, & Yen, 1995).

Safety and Hazards

When handling Tenosal, it is advised to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .

properties

IUPAC Name

2-(thiophene-2-carbonyloxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4S/c13-11(14)8-4-1-2-5-9(8)16-12(15)10-6-3-7-17-10/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUTZUSPPNNLDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80241792
Record name Tenosal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80241792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tenosal

CAS RN

95232-68-1
Record name Tenosal [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095232681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenosal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80241792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TENOSAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEK88K197T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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